5-Isopropoxypyrazine-2-carboxylic acid

Descripción general

Descripción

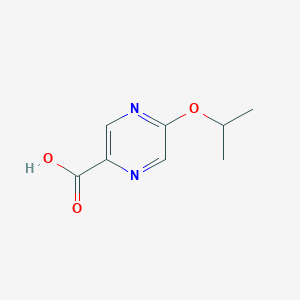

5-Isopropoxypyrazine-2-carboxylic acid: is a heterocyclic organic compound that belongs to the pyrazine family It is characterized by the presence of an isopropoxy group attached to the pyrazine ring at the 5-position and a carboxylic acid group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxypyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-hydroxypyrazine-2-carboxylic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification reaction.

Análisis De Reacciones Químicas

Types of Reactions: 5-Isopropoxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed:

Oxidation: Pyrazine-2,5-dicarboxylic acid.

Reduction: 5-Isopropoxypyrazine-2-methanol.

Substitution: 5-Aminopyrazine-2-carboxylic acid derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 5-Isopropoxypyrazine-2-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties.

Biology: In biological research, this compound is investigated for its potential as a ligand in metal coordination complexes. These complexes can exhibit interesting biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound are studied for their ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical structure allows for the design of materials with tailored properties for specific applications.

Mecanismo De Acción

The mechanism of action of 5-Isopropoxypyrazine-2-carboxylic acid and its derivatives involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the isopropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparación Con Compuestos Similares

- 5-Hydroxypyrazine-2-carboxylic acid

- 5-Methylpyrazine-2-carboxylic acid

- 5-Ethoxypyrazine-2-carboxylic acid

Comparison: 5-Isopropoxypyrazine-2-carboxylic acid is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This difference can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.

Actividad Biológica

5-Isopropoxypyrazine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and detailed research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. A notable study evaluated its effectiveness against Mycobacterium tuberculosis, where it exhibited significant inhibition rates.

| Compound | Pathogen | Inhibition (%) | MIC (μg/mL) |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | 72% | 1.56 |

This compound has shown promising results in inhibiting the growth of resistant strains, indicating its potential as a lead compound for further development in treating tuberculosis .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines, particularly lung adenocarcinoma (A549) cells.

| Compound | Cell Line | Viability (%) | IC50 (μM) |

|---|---|---|---|

| This compound | A549 | 66% | 100 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy .

Case Studies

- Antimycobacterial Evaluation : A study conducted on various pyrazine derivatives revealed that this compound had one of the highest activities against Mycobacterium tuberculosis, with a minimal inhibitory concentration (MIC) comparable to established antitubercular agents. The study emphasized the importance of structural modifications in enhancing biological activity .

- Cytotoxicity Assessment : In a comparative analysis against standard chemotherapeutic agents like cisplatin, this compound showed lower cytotoxicity towards non-cancerous cells while maintaining efficacy against cancerous cells. This selectivity is crucial for developing safer cancer therapeutics .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts favorably with enzymes involved in mycolic acid biosynthesis in mycobacteria, which could explain its potent antimycobacterial activity .

Propiedades

IUPAC Name |

5-propan-2-yloxypyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5(2)13-7-4-9-6(3-10-7)8(11)12/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNSNJLSAALFQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(N=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.